(5Z)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine-2,4-dione family, which is known for its diverse biological activities and potential therapeutic applications. The presence of the thienyl group and the thiazolane ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione typically involves the condensation of thiazolidine-2,4-dione with a suitable thienyl aldehyde under basic conditions. A common method includes the use of sodium hydroxide as a base in an ethanol solvent, where the reaction mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thienyl and thiazolane rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazolidine-2,4-dione derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic applications due to its biological activities, including anti-inflammatory and antitumor properties.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its hypoglycemic and anti-inflammatory properties.
5-[(E)-4-(substituted aryl/alkyl)methyl]benzylidene thiazolidine-2,4-dione: Similar structure with different substituents, exhibiting varied biological activities.
Uniqueness
5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione is unique due to the presence of the thienyl group, which enhances its biological activity and chemical reactivity compared to other thiazolidine-2,4-dione derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C8H5NO2S2 |
---|---|
Molecular Weight |
211.3 g/mol |
IUPAC Name |
(5Z)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H5NO2S2/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11)/b6-4- |
InChI Key |
DOOLJLRRQAYVGK-XQRVVYSFSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)NC(=O)S2 |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.